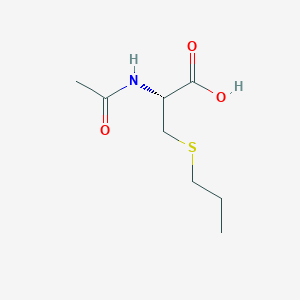

N-Acetyl-S-propyl-L-cysteine

説明

N-Acetyl-S-propyl-L-cysteine is the oxidative metabolism of 1-bromopropane and is also a biomarker of 1-bromopropane exposure . It is a metabolite of 1-bromopropane, an organic solvent used for metal cleaning, foam gluing, and dry cleaning .

Synthesis Analysis

N-Acetyl-S-propyl-L-cysteine is a metabolite of 1-bromopropane, which is an organic solvent used in aerosol products, adhesives, metal cleaning, and dry cleaning . The synthesis of N-Acetyl-S-propyl-L-cysteine involves the metabolism of 1-bromopropane .Molecular Structure Analysis

The molecular formula of N-Acetyl-S-propyl-L-cysteine is C8H15NO3S . Its average mass is 205.270 and the mono-isotopic mass is 205.07726 . The IUPAC name is (2R)-2-acetamido-3-propylsulanylpropanoic acid .Chemical Reactions Analysis

N-Acetyl-S-propyl-L-cysteine is a metabolite of 1-bromopropane, which is an organic solvent. The metabolism of 1-bromopropane involves debromination, which leads to the formation of N-Acetyl-S-propyl-L-cysteine .科学的研究の応用

Antioxidant and Free Radical Scavenger

“N-Acetyl-S-propyl-L-cysteine” increases cellular pools of free radical scavengers . It supports the body’s antioxidant level during infections, toxic assaults, inflammations, and stresses .

Mucolytic Agent

It is mainly administrated as a mucolytic medication . This means it can break down mucus, making it a potential treatment for conditions characterized by thick mucus, such as some lung diseases.

Antidote in Paracetamol Overdose

“N-Acetyl-S-propyl-L-cysteine” is used as an antidote to paracetamol (acetaminophen) overdose . It can support the body’s detoxification processes, including the detoxification of a number of toxic compounds, including peroxide, xenobiotics substances, and other radical species .

Prevention of Diabetic Kidney Disease

It has been investigated for the prevention of diabetic kidney disease . High levels of glucose in the blood due to diabetes can damage kidneys and this may cause a leakage of proteins into the urine .

HIV Replication Inhibitor

“N-Acetyl-S-propyl-L-cysteine” has been reported to inhibit HIV replication .

Mental Health and Neurodegenerative Disorders

It has been investigated for its potential in mental health and neurodegenerative disorders. Studies have shown that “N-Acetyl-S-propyl-L-cysteine” supplementation may have a positive impact on mood disorders such as depression, bipolar disorder, and obsessive-compulsive disorder (OCD) .

Industrial Applications

“N-Acetyl-S-propyl-L-cysteine” has been found in the urine of workers exposed to 1-bromopropane solvents from vapor degreasing or adhesive manufacturing . This suggests that it could be used as a biomarker for occupational exposure to certain chemicals.

Apoptosis Inducer and Inhibitor

It has been reported to prevent apoptosis in neuronal cells but induce apoptosis in smooth muscle cells . This dual role suggests potential applications in the treatment of diseases involving abnormal cell death or survival.

Safety and Hazards

作用機序

Target of Action

N-Acetyl-S-propyl-L-cysteine (NASPC) is a derivative of the compound N-acetylcysteine (NAC). NAC is known to target several biochemical pathways in the body, primarily acting as an antioxidant and glutathione inducer . It is also known to have anti-inflammatory activity through regulating the activation of NF-KB and HIF-1α .

Mode of Action

NASPC, like NAC, is a membrane-penetrating antioxidant . It interacts with its targets by replenishing intracellular glutathione (GSH), a critical antioxidant in the body that helps cells fight against oxidative stress .

Biochemical Pathways

NASPC affects several biochemical pathways. As a glutathione inducer, it plays a role in the glutathione metabolic pathway, which is crucial for maintaining the redox balance in cells . It also impacts the NF-KB and HIF-1α pathways, which are involved in inflammation and cellular responses to hypoxia .

Pharmacokinetics

Nac, a related compound, is known to be rapidly absorbed and metabolized in the body It is expected that NASPC would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The primary result of NASPC’s action is the enhancement of the body’s antioxidant defenses. By increasing intracellular GSH levels, NASPC helps cells combat oxidative stress, which can prevent cellular damage and contribute to overall health . Additionally, its anti-inflammatory activity can help modulate inflammatory responses .

特性

IUPAC Name |

(2R)-2-acetamido-3-propylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOKBYBSKZWNMI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162602 | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-propyl-L-cysteine | |

CAS RN |

14402-54-1 | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-PROPYL-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0X44R47N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

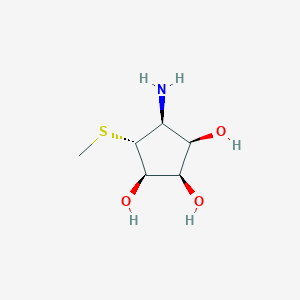

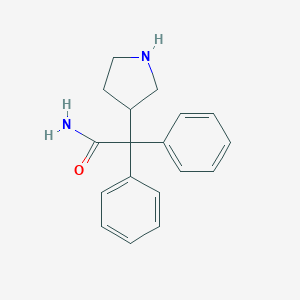

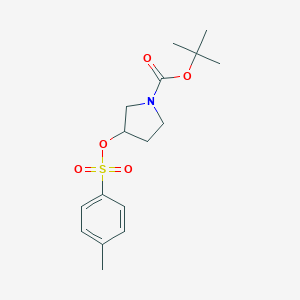

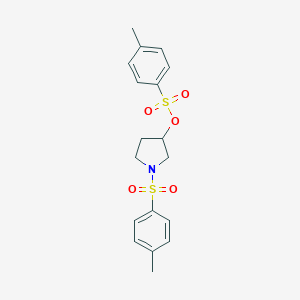

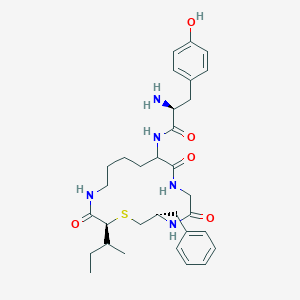

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)